Copper acetoarsenite

Description

Propriétés

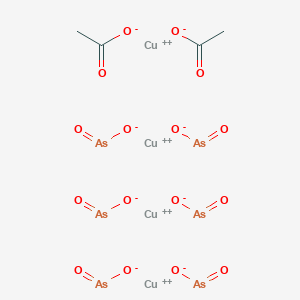

IUPAC Name |

tetracopper;oxoarsinite;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.6AsHO2.4Cu/c2*1-2(3)4;6*2-1-3;;;;/h2*1H3,(H,3,4);6*(H,2,3);;;;/q;;;;;;;;4*+2/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABAUNNZLCMN-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[O-][As]=O.[O-][As]=O.[O-][As]=O.[O-][As]=O.[O-][As]=O.[O-][As]=O.[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(C2H3O2)2.3Cu(AsO2)2, C4H6As6Cu4O16 | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024846 | |

| Record name | Copper acetoarsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1013.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper acetoarsenite appears as an emerald-green powder. Usually contains some water. Insoluble in water. Toxic by inhalation and by ingestion. Used as a wood preservative, insecticide, and pigment., Emerald green solid; [Merck Index] | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper acetoarsenite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (EPA, 1998) | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in acids; insoluble in alcohol and water. | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARIS GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Estimated as greater than 1.1 at 68F (EPA, 1998) | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Usually contains some water | |

| Record name | PARIS GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Emerald green, crystalline powder | |

CAS No. |

12002-03-8 | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper acetoarsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARIS GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes >653 °F (NTP, 1992) | |

| Record name | COPPER ACETOARSENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Reagents and Reaction Mechanism

The process begins with the preparation of copper diamminoacetate (Cu(NH₃)₂(CH₃COO)₂) by dissolving metallic copper or copper oxide in ammonium acetate under an oxygen-rich environment. The subsequent reaction with solid arsenious acid proceeds as follows:

The liberated ammonia is neutralized with acetic acid, ensuring no free acid remains to corrode equipment.

Procedural Details

-

Step 1 : A 10.85% ammonium acetate solution is circulated through a copper-packed tower under aeration, forming copper diamminoacetate (7.5% Cu, 9.02% NH₃).

-

Step 2 : The solution is heated to 95°C, and finely powdered As₂O₃ is gradually added. For every 36.5 kg of copper, 55 kg of As₂O₃ yields 98 kg of precipitate.

-

Step 3 : The filtrate is treated with 12.5 kg of acetic acid to regenerate the copper amminoacetate solution, enabling cyclic use.

Table 1: Key Parameters in Traditional Synthesis

| Parameter | Value |

|---|---|

| Copper input | 36.5 kg |

| Arsenious acid input | 55 kg |

| Reaction temperature | 95°C |

| Yield | 98 kg precipitate |

| Cu content in product | 31.4% CuO |

| As₂O₃ content in product | 55.95% |

This method achieves near-quantitative precipitation by maintaining an alkaline pH, which prevents acetic acid liberation and enhances product brilliancy.

Cyclic Process with Solution Regeneration

Industrial-scale production often employs a closed-loop system to minimize waste and reduce costs. The cyclic method leverages the regenerability of the copper amminoacetate solution.

Process Overview

After precipitating copper acetoarsenite, the mother liquor is treated with acetic acid (equivalent to the amount bound in the precipitate) and reintroduced to a copper-oxygen reactor. This regenerates copper diamminoacetate, which is reused in subsequent batches.

Advantages and Efficiency

Table 2: Cyclic Process Performance

| Cycle | Cu input (kg) | As₂O₃ input (kg) | Yield (kg) | Cu recovery (%) |

|---|---|---|---|---|

| 1 | 36.5 | 55 | 98 | 94.2 |

| 2 | 34.5 | 56 | 98 | 93.8 |

Alternative Synthesis Using Copper Acetate and Arsenic Trioxide

While less common, direct reaction of copper acetate with arsenic trioxide offers a simpler route, albeit with challenges in controlling acidity.

Reaction Dynamics

The stoichiometric equation is:

Free acetic acid complicates the process by necessitating neutralization, which the traditional method avoids through ammonia mediation.

Limitations

-

Corrosion risk : Free acetic acid damages equipment unless promptly neutralized.

-

Lower yield : Unneutralized acid reduces precipitate formation by 20–30%.

Critical Considerations in Synthesis

pH Control

Maintaining a slightly alkaline medium (pH 7.5–8.5) is crucial to prevent acid liberation and ensure product stability. Excess copper diamminoacetate acts as a buffer, binding free ammonia and acetic acid.

Analyse Des Réactions Chimiques

Copper acetoarsenite undergoes various chemical reactions:

Decomposition: It decomposes readily in the presence of water and carbon dioxide, yielding phytotoxic arsenical compounds.

Reaction with Acids: It is soluble in acids and unstable in both acidic and basic conditions.

Oxidation and Reduction: While it has weak oxidizing or reducing powers, redox reactions can still occur.

Common reagents include acids and bases, and the major products formed are typically arsenical compounds and copper salts.

Applications De Recherche Scientifique

Historical Context and Overview

Copper acetoarsenite was widely used in the 19th century as a pigment in paints and wallpapers due to its vibrant green color. It was also employed as an insecticide, particularly in agricultural settings, due to its effectiveness against pests. However, its use has declined significantly due to the toxicity associated with arsenic compounds.

Agricultural Insecticide

Copper acetoarsenite was historically utilized as an insecticide, particularly for controlling pests in orchards and crops. Its effectiveness against a variety of insects made it a popular choice among farmers. However, concerns about arsenic toxicity have led to decreased use in modern agriculture.

- Case Study : Research indicates that copper acetoarsenite was part of integrated pest management strategies in the late 1800s, effectively reducing pest populations in apple orchards. The compound's application involved careful monitoring to minimize environmental impact while maximizing efficacy against target pests .

Pigment in Art and Decoration

The compound is noted for its use as a pigment known as emerald green or vert de Véronèse . Artists and manufacturers used it extensively in oil paints, wallpapers, and decorative arts during the Victorian era.

- Historical Analysis : A study of Victorian wallpapers revealed that copper acetoarsenite was a common ingredient, contributing to the vibrant colors seen in period decorations. However, the toxicity of arsenic has led to increased scrutiny and eventual removal from many artistic applications .

Wood Preservation

Copper acetoarsenite has been employed as a wood preservative due to its antifungal and insecticidal properties. It was often used in outdoor structures like fences and playground equipment.

- Health Concerns : The use of chromated copper arsenate (CCA), which includes copper acetoarsenite, has raised health concerns due to potential arsenic leaching into the environment. Studies have shown that prolonged exposure can lead to significant health risks, including skin irritation and potential carcinogenic effects .

Toxicity and Safety Considerations

Despite its historical applications, copper acetoarsenite poses significant health risks. Arsenic is classified as a human carcinogen, leading to stringent regulations regarding its use.

- Health Effects : Acute exposure can cause symptoms such as skin irritation, respiratory issues, and gastrointestinal distress. Long-term exposure may result in more severe effects, including cancer .

Table 1: Summary of Applications

| Application | Description | Historical Context |

|---|---|---|

| Insecticide | Effective against various agricultural pests | Widely used in the 1800s |

| Art Pigment | Used for vibrant green colors in paints | Common in Victorian-era artworks |

| Wood Preservative | Protects wood from decay and insect damage | Used in playgrounds and outdoor structures |

Table 2: Health Risks Associated with Copper Acetoarsenite

Mécanisme D'action

The toxicity of copper acetoarsenite is primarily due to its arsenic content. Excess copper is sequestered within hepatocyte lysosomes, where it is complexed with metallothionein. When lysosomes become saturated, copper accumulates in the nucleus, causing nuclear damage through oxidative stress and lipid peroxidation .

Comparaison Avec Des Composés Similaires

Calcium Arsenate (Ca₃(AsO₄)₂)

- Uses : Insecticide and anthelmintic for livestock, effective against helminths at 0.3–0.5 g/dose in lambs .

- Toxicity : High arsenic content led to replacement by organic alternatives (e.g., albendazole) .

- Solubility : Low water solubility, reducing environmental mobility compared to sodium arsenite.

- Regulatory Status : Phased out due to toxicity .

Lead Arsenate (PbHAsO₄)

- Uses : Dominant agricultural insecticide in the early 20th century .

- Toxicity : Dual toxicity from lead and arsenic; isotopic studies show distinct Pb ratios compared to copper acetoarsenite .

- Environmental Impact : Persistent in soil, causing long-term contamination .

- Regulatory Status : Banned in most countries .

Sodium Arsenite (NaAsO₂)

Scheele’s Green (CuHAsO₃)

- Uses : Pigment in paints and textiles .

- Toxicity : Releases arsenic over time; less stable than copper acetoarsenite .

- Differentiation : Spectroscopic techniques (μ-FTIR, Raman) distinguish it from Paris green in art analysis .

Data Table: Key Properties of Arsenical Compounds

Research Findings and Discussion

- Efficacy vs. Toxicity : Copper acetoarsenite and calcium arsenate were effective against parasites but abandoned due to high toxicity . Lead arsenate’s dual heavy metal toxicity made it environmentally persistent .

- Artistic Applications : Copper acetoarsenite was uniquely used in early 20th-century art (e.g., Giorgio de Chirico’s works), while Scheele’s green degraded faster .

- Environmental Impact : Improper disposal of Paris green manufacturing waste caused groundwater arsenic levels up to 58 mg/L (vs. WHO limit: 0.05 mg/L) in South Calcutta .

- Modern Replacements: Organic compounds (e.g., praziquantel, albendazole) and less toxic metals (e.g., copper sulfate) now dominate .

Activité Biologique

Copper acetoarsenite, commonly known as Paris Green, is an inorganic compound that has historical significance as a pigment and pesticide. Its chemical formula is , and it is characterized by its emerald-green color. This article explores the biological activity of copper acetoarsenite, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Copper acetoarsenite is primarily used in the following applications:

- Insecticide : Historically employed to control pests in agriculture.

- Wood Preservative : Used to protect wood from decay and insect damage.

- Pigment : Utilized in paints, particularly for marine applications.

Toxicological Profile

Copper acetoarsenite poses several health hazards due to its arsenic content. The following table summarizes the acute and chronic health effects associated with exposure:

| Type of Effect | Description |

|---|---|

| Acute Effects | Skin irritation, burns, respiratory issues (coughing, wheezing), gastrointestinal symptoms (nausea, vomiting) |

| Chronic Effects | Potential liver and kidney damage, neurological effects (e.g., peripheral neuropathy), possible carcinogenic effects due to arsenic content |

| Reproductive Hazards | Not directly classified as a reproductive hazard but contains arsenic compounds known for reproductive toxicity |

The biological activity of copper acetoarsenite can be attributed to its interaction with cellular components. Key mechanisms include:

- DNA Interaction : Copper complexes can bind to DNA, leading to structural alterations that may affect replication and transcription processes .

- Oxidative Stress Induction : Exposure to copper acetoarsenite has been linked to increased production of reactive oxygen species (ROS), which can damage cellular structures and lead to apoptosis .

- Neurotoxicity : Chronic exposure may result in neurological symptoms due to arsenic's effects on the nervous system .

Case Studies

- Occupational Exposure : Studies among workers in industries using copper acetoarsenite have shown increased incidences of respiratory diseases and skin conditions attributed to prolonged exposure .

- Environmental Impact : Research has indicated that copper acetoarsenite can leach into soil and water systems, leading to bioaccumulation in aquatic organisms and subsequent ecological disturbances .

- Historical Poisonings : The use of copper acetoarsenite as a pigment in wallpaper and other materials has been linked to cases of unintentional arsenic poisoning in homes where these materials were present .

Recent Research Findings

Recent studies have further elucidated the biological activities associated with copper-based compounds:

- A meta-analysis highlighted the antimicrobial properties of copper complexes, suggesting potential therapeutic applications despite their toxicity .

- Investigations into the mitochondrial effects of copper(II) complexes have shown alterations in mitochondrial membrane permeability, leading to cell death pathways being activated .

Q & A

Q. What are the primary analytical techniques for identifying copper acetoarsenite in historical artifacts, and how do they ensure accuracy?

To identify copper acetoarsenite (Paris green) in artifacts, researchers employ:

- X-ray Fluorescence (XRF) : Detects elemental composition via copper (Cu) and arsenic (As) peaks .

- Raman Spectroscopy : Confirms molecular structure through characteristic vibrational bands (e.g., 540 cm⁻¹ for As-O bonds) .

- LA-ICP-MS : Provides isotopic and trace element data for provenance studies . Cross-validation using multiple techniques minimizes false positives, especially in degraded samples where secondary compounds may form .

Q. How is copper acetoarsenite synthesized, and what are the key chemical reactions involved?

Synthesis involves reacting arsenic trioxide (As₂O₃) with copper acetate (Cu(CH₃COO)₂) under controlled acidic conditions: The product is a bluish-green powder, insoluble in water but reactive with acids or bases . Purity is verified via elemental analysis and XRD to avoid residual arsenic oxides, which pose toxicity risks .

Advanced Research Questions

Q. What experimental challenges arise when studying the degradation products of copper acetoarsenite in environmental samples?

Key challenges include:

- Instability in Water : Decomposes into phytotoxic arsenical compounds (e.g., AsO₃³⁻) when exposed to moisture and CO₂ .

- Photoreactivity : UV light accelerates breakdown, complicating long-term stability studies .

- Detection Limits : Low concentrations of degradation products require sensitive methods like HPLC-ICP-MS for arsenic speciation . Researchers must use inert storage conditions (e.g., argon atmosphere) and real-time monitoring to mitigate artifacts .

Q. How do contradictory findings in the stability of copper acetoarsenite under varying environmental conditions impact risk assessment models?

Discrepancies arise from:

- pH Dependency : Stability varies in acidic (decomposes rapidly) vs. alkaline environments (forms stable complexes) .

- Matrix Effects : Soil organic matter binds arsenic, reducing bioavailability but complicating lab-to-field extrapolation . These contradictions necessitate probabilistic modeling to account for environmental heterogeneity, integrating data from controlled lab studies and field sampling .

Q. What methodological considerations are critical when designing toxicity studies for copper acetoarsenite to ensure reproducibility?

- Dose-Response Calibration : Use standardized protocols (e.g., OECD Guidelines) to define LD₅₀ values, accounting for species-specific metabolic pathways .

- Exposure Routes : Differentiate between inhalation (particle size <10 µm) and dermal absorption (simulated via Franz cells) .

- Ethical Handling : Implement gloveboxes and HEPA filters to prevent airborne exposure during sample preparation . Reproducibility requires reporting full experimental parameters (e.g., humidity, solvent purity) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.